molecular formula C13H8ClN5O B2645047 1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 79388-09-3

1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2645047
CAS No.: 79388-09-3
M. Wt: 285.69
InChI Key: LUDONEQNKFSUFU-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a polyfunctional pyridine derivative characterized by a 2-chlorophenyl substituent at position 4, two amino groups at positions 1 and 6, and two nitrile groups at positions 3 and 3. Its core structure combines a dihydropyridone ring with electron-withdrawing (nitriles) and electron-donating (amino) groups, enabling diverse reactivity and biological activity. The compound is synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and cyanoacetohydrazide, often catalyzed by heterogeneous systems like Fe-based MOF@CuO nanocomposites or ZrP2O7 nanoparticles .

Properties

IUPAC Name

1,2-diamino-4-(2-chlorophenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19(18)13(20)9(11)6-16/h1-4H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDONEQNKFSUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a compound within the dihydropyridine family known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is a common scaffold in medicinal chemistry, particularly for its role in various biological activities. The presence of amino and carbonitrile groups enhances its reactivity and biological interactions.

Molecular Formula: C12H10ClN5O
Molecular Weight: 273.69 g/mol
CAS Number: Not specified in the literature.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antitumor effects. For instance, studies have shown that this compound demonstrates cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15.4Induction of apoptosis
MCF-7 (Breast Cancer)12.8Inhibition of proliferation
A549 (Lung Cancer)10.5Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa128 µg/mLBacteriostatic

Anti-diabetic Effects

Dihydropyridine derivatives are explored for their potential anti-diabetic effects. The compound has been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models through modulation of glucose metabolism.

Case Studies

  • Antitumor Efficacy in Animal Models : A study conducted on mice with induced tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The study highlighted the importance of dosage and treatment duration in achieving optimal results .
  • In Vitro Studies on Antimicrobial Activity : A series of experiments evaluated the antimicrobial efficacy against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Preventing progression through critical phases of the cell cycle.
  • Membrane Disruption : Altering bacterial membrane integrity leading to cell death.
  • Metabolic Modulation : Enhancing glucose uptake and utilization in diabetic conditions.

Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been investigated for their pharmacological properties. The following are notable applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit considerable activity against various bacterial strains. For instance, compounds synthesized from 1,6-diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
  • Anticancer Potential : Research indicates that certain derivatives possess cytotoxic effects against cancer cell lines. The structural features of the compound contribute to its ability to inhibit tumor growth .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of this compound, which could be beneficial in treating conditions characterized by inflammation .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • One-Pot Reactions : Recent advancements have introduced one-pot synthetic methods that involve coupling aromatic aldehydes with malononitrile and hydrazine hydrate under solvent-free conditions. This method has shown high yields and efficiency .
  • Multi-component Reactions : The compound can also be synthesized using multi-component reactions that facilitate the formation of complex structures from simpler precursors. These approaches are valuable for generating libraries of compounds for biological testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,6-diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile are influenced by its aryl substituent. Below is a detailed comparison with analogs bearing different substituents:

Table 1: Substituent Effects on Physical Properties
Compound (Substituent) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
4-(2-Chlorophenyl) (Target compound) Not reported ~90* NH2: ~5.5–8.7; Aromatic H: 7.6–8.4 [2, 8]
4-(4-Methoxyphenyl) (5a) 220–222 98 OCH3: 3.62, 3.85; NH2: 5.51, 8.85
4-(4-Nitrophenyl) (5c) >340 91 NH2: 5.79, 8.75; Aromatic H: 7.63–8.44
4-(3-Nitrophenyl) (5i) 250–251 98 NH2: 5.68, 8.83; Aromatic H: 6.42–6.66
4-(Furan-2-yl) (5l) 323–326 98 Furan H: 7.49–7.62; NH2: 5.79, 8.17
4-(1H-Indol-3-yl) Not reported ~95* Indole H: 6.66–7.24; NH2: 5.51, 8.85

Notes:

  • Electron-withdrawing groups (e.g., nitro in 5c) increase melting points due to enhanced intermolecular interactions.
  • Methoxy groups (5a) lower melting points and improve yields, likely due to reduced steric hindrance .
  • Furan (5l) and indole substituents introduce heteroaromaticity, altering solubility and spectral profiles .

Reactivity Highlights :

  • The 1,6-diamino group enables Schiff base formation with aldehydes (e.g., chromone derivatives) .
  • Reaction with ninhydrin or glyoxal yields fused triazine/triazepine heterocycles, expanding medicinal chemistry applications .

Q & A

Q. What are the standard synthetic methodologies for preparing 1,6-diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile?

The compound is typically synthesized via a three-component cyclocondensation reaction. A general method involves refluxing cyanoacetic acid hydrazide , malononitrile , and 2-chlorobenzaldehyde in absolute ethanol with catalytic piperidine. This yields the target compound with moderate to high efficiency (75–95%) . Alternative methods include using ethyl cyanoacetate instead of cyanoacetic acid hydrazide, followed by HCl-mediated precipitation . Recent advances employ heterogeneous catalysts like Fe-based MOF/CuO nanocomposites, achieving yields up to 98% under reflux conditions .

Method Key Reagents/Conditions Yield Reference
Piperidine-catalyzedCyanoacetic acid hydrazide, EtOH, reflux75–95%
HCl precipitationEthyl cyanoacetate, malononitrile, HCl95%
MOF/CuO nanocompositeFe-based catalyst, ethanol, reflux98%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Structural validation relies on IR , <sup>1</sup>H/<sup>13</sup>C NMR , and mass spectrometry . Key spectral signatures include:

  • IR : NH2 stretches (3412–3201 cm<sup>-1</sup>), C≡N (2260–2209 cm<sup>-1</sup>), and C=O (1670–1636 cm<sup>-1</sup>) .
  • <sup>1</sup>H NMR : Aromatic protons (δ 7.20–7.92 ppm), NH2 (δ 5.51–8.85 ppm), and pyridone CH (δ 5.70–6.36 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 396 [M<sup>+</sup>]) and fragmentation patterns .

Q. What biological activities have been reported for this compound and its derivatives?

The compound exhibits anticancer and antimicrobial properties. Notable findings:

  • Anticancer : Derivatives with indole substituents (e.g., 4-(1H-indol-3-yl)) show potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 values reported) .
  • Antimicrobial : Analogues inhibit gram-negative bacteria (E. coli), gram-positive bacteria (S. aureus), and Candida fungi, with inhibition zones of 12–16 mm at 0.1% concentration .

Q. How does this compound comply with drug-likeness criteria?

Derivatives meet Lipinski’s Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors), ensuring favorable pharmacokinetic profiles. For example, the 4-(1H-indol-3-yl) derivative has MW 396.40, logP ~2.5, and 4 H-bond donors .

Q. What crystallization techniques are used to analyze its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis are employed to resolve molecular packing and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to address yield variability in scaled-up reactions?

Yield discrepancies (e.g., 75% vs. 98%) often stem from catalyst choice and solvent purity . For example:

  • Catalyst screening : MOF-based catalysts reduce side reactions and enhance regioselectivity .
  • Solvent drying : Absolute ethanol minimizes hydrolysis of intermediates .
  • Reaction monitoring : TLC or HPLC tracking of intermediates (e.g., arylidene malononitrile) ensures reaction completion .

Q. What strategies enable post-synthetic modifications to enhance bioactivity?

The compound’s 1,6-diamino and 2-oxo groups serve as reactive handles for derivatization:

  • Triazolo-fused systems : Reaction with ninhydrin or glyoxal forms dihydroindeno-triazines, improving anticancer activity .
  • Aminomethylation : Formaldehyde treatment yields hydroxymethyl-triazolo derivatives, enhancing bioavailability .

Q. How can contradictory cytotoxicity data across structural analogues be resolved?

Discrepancies in IC50 values (e.g., MDA-MB-231 vs. other cell lines) may arise from substituent electronic effects . For instance:

  • Electron-withdrawing groups (e.g., -NO2) enhance π-π stacking with DNA, boosting cytotoxicity .
  • Steric hindrance from bulky substituents (e.g., 4-(thiophen-2-yl)) reduces membrane permeability .

Q. What computational tools predict the compound’s bioavailability and target interactions?

In silico methods include:

  • SwissADME : Predicts logP, solubility, and gastrointestinal absorption .
  • Molecular docking : Identifies protein targets (e.g., EGFR kinase) via AutoDock Vina .
  • Pharmacophore modeling : Maps H-bond donors/acceptors to optimize binding affinity .

Q. How can mechanistic studies elucidate its mode of action in anticancer assays?

Key experimental approaches:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction .
  • Western blotting : Assesses caspase-3/9 activation and Bcl-2/Bax ratios .

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